Product packaging for Amidantel hydrochloride(Cat. No.:CAS No. 69884-15-7)

Amidantel hydrochloride

Cat. No.: B605423
CAS No.: 69884-15-7
M. Wt: 285.77
InChI Key: FMCZRVAXIJNEDS-KMZJGFRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory of Anthelmintic Drug Discovery and Development Research

The organized search for effective agents against parasitic helminths began to accelerate in the mid-20th century, moving away from traditional remedies towards synthetic organic compounds. This era saw the introduction of several major classes of anthelmintics that would form the backbone of parasite control for decades.

The 1940s brought phenothiazine, one of the first synthetic compounds to see wide use. This was followed by the transformative discovery of the benzimidazoles in the 1960s, which offered a broader spectrum of activity. The 1970s and 1980s were marked by the arrival of other significant drug classes, including the imidazothiazoles like levamisole (B84282) and the highly potent macrocyclic lactones, such as ivermectin.

The development of new anthelmintic classes has been fundamentally driven by the persistent and evolving challenge of drug resistance in parasite populations. nih.gov As parasites developed resistance to the major drug classes, the impetus grew to discover compounds with novel chemical structures and different mechanisms of action. It was within this context of seeking new chemical entities that aminophenylamidines, including Amidantel (B605422), were investigated. nih.govparahostdis.org The development of Amidantel and its derivatives was part of a broader effort to expand the arsenal (B13267) of anthelmintic drugs and provide alternatives for controlling resistant parasite strains. nih.govaei.org

Preclinical Investigations and Rationale for Amidantel Hydrochloride's Research Focus

The primary rationale for the research focus on this compound was its novel chemical structure and its potential to address the growing problem of anthelmintic resistance. As an aminophenylamidine, it offered a different mode of action compared to the established drug classes. nih.govtargetmol.com Preclinical studies were designed to characterize its anthelmintic spectrum, understand its mechanism of action, and evaluate its potential as a therapeutic agent.

Initial investigations revealed that Amidantel possessed a noteworthy spectrum of activity against various nematodes. nih.gov In vivo studies in animal models demonstrated its efficacy against important parasites in veterinary medicine.

Table 1: Summary of In Vivo Efficacy of Amidantel in Preclinical Studies

Host Animal Parasite Species Efficacy Noted Citation(s)
Dogs Ancylostoma caninum (Hookworm) High efficacy nih.gov
Uncinaria stenocephala (Hookworm) High efficacy nih.gov
Toxocara canis (Roundworm) High efficacy; 100% cure rate at 10 mg/kg nih.gov
Toxascaris leonina (Roundworm) Complete cure rate at 50 mg/kg nih.gov
Rodents Nematodes, Filariae, Cestodes Active against these groups nih.gov
Humans Ancylostoma duodenale (Hookworm) Very effective; 93.8-96.6% cure rates nih.gov
Ascaris lumbricoides (Roundworm) Very effective; 90.9-93.1% cure rates nih.gov
Necator americanus (Hookworm) Significant activity observed nih.gov

Further in vitro research quantified the concentration at which Amidantel and its more potent deacylated metabolite were effective, especially after the worm's cuticle was bypassed. nih.gov

Table 2: In Vitro Minimum Effective Concentrations (MEC) Against Caenorhabditis elegans

Compound MEC (Whole Worms) MEC (Cut Worms) Citation(s)
Amidantel 350 µM 0.30 µM nih.gov
Deacylated Amidantel 180 µM 0.07 µM nih.gov

| Levamisole (Reference) | 4 µM | 0.15 µM | nih.gov |

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, allowing researchers to understand how a molecule's chemical structure relates to its biological activity. wikipedia.orgslideshare.net The knowledge gained from the preclinical investigation of Amidantel served as a foundation for such studies, ultimately leading to the synthesis of derivatives with modified properties. fu-berlin.de

Current Academic Significance within Veterinary Parasitology Research

In contemporary veterinary parasitology, the significance of this compound is primarily as a foundational lead compound that has paved the way for the development of other important anthelmintics. science.gov Its most notable contribution to the field is serving as the chemical precursor to tribendimidine (B44561). fu-berlin.deplos.org Tribendimidine, a symmetrical diamidine derivative of Amidantel, was synthesized and developed by Chinese researchers and has demonstrated a broad-spectrum action against major soil-transmitted helminths in humans. fu-berlin.deplos.org

Amidantel and its derivatives are also used as reference compounds in anthelmintic research and screening for new drugs. google.comgoogleapis.com The ongoing global challenge of anthelmintic resistance keeps older and distinct chemical classes like the aminophenylamidines relevant for academic study. nih.gov They provide a basis for understanding resistance mechanisms and serve as scaffolds for designing new molecules to overcome this critical issue in both veterinary and human medicine.

Table of Mentioned Compounds

Compound Name
Acetylcholine (B1216132)
Amidantel
This compound
Deacylated amidantel (dAMD)
d-tubocurarine
Ivermectin
Levamisole
Phenothiazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN3O2 B605423 Amidantel hydrochloride CAS No. 69884-15-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69884-15-7

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77

IUPAC Name

1-[4-[(2-methoxyacetyl)amino]anilino]ethenyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4;/h5-8,14H,1,9H2,2-4H3,(H,15,17);1H

InChI Key

FMCZRVAXIJNEDS-KMZJGFRYSA-N

SMILES

C[NH+](C)C(=C)NC1=CC=C(C=C1)NC(=O)COC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY d 8815;  BAY-d 8815;  Amidantel hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization in Research

Total Synthesis and Key Synthetic Intermediates Research

The total synthesis of a target molecule is a cornerstone of organic chemistry, often involving the development of novel reactions and strategies. While specific details on the total synthesis of Amidantel (B605422) itself are not extensively documented in the provided results, general principles of synthesizing related structures can be inferred. The synthesis of complex molecules often begins with readily available and inexpensive starting materials. mdpi.com

A common approach to constructing molecules with amine functionalities involves reductive amination. mdpi.com For instance, the synthesis of bicyclic amines can be achieved through sequential reductive aminations. mdpi.com Another key strategy is the Pinner reaction, which converts a nitrile into an imino ether, which can then be treated with ammonia (B1221849) to form an amidine. wikipedia.org

Key intermediates in the synthesis of analogous compounds often feature functional groups that can be readily converted to the desired final structure. For example, in the synthesis of some heterocyclic scaffolds, a β-keto-ester can be a crucial starting intermediate, which is then alkylated and cyclized. mdpi.com The purification of intermediates is also a critical step and can sometimes be achieved by forming a salt, such as a hydrochloride salt, to facilitate precipitation and isolation. mdpi.com

Development of Advanced Synthetic Routes and Process Chemistry Research

Process chemistry focuses on developing safe, cost-effective, and practical methods for large-scale synthesis of chemical compounds. acsgcipr.org This is distinct from medicinal chemistry, which prioritizes the synthesis of a wide variety of analogs on a small scale for biological testing. acsgcipr.org For a compound like Amidantel hydrochloride, which has seen use as a pharmaceutical, the development of an efficient process route would be a significant undertaking.

The choice of catalysts and reagents is paramount in process chemistry. For instance, the use of less toxic and less expensive reagents is a key consideration. google.com The optimization of reaction conditions, such as temperature, pressure, and solvent, is also crucial for maximizing efficiency and purity on a large scale.

Chemical Modifications and Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.comgardp.org These studies involve the synthesis and testing of a series of related compounds, or analogs, to identify which parts of the molecule are essential for its function. oncodesign-services.com

For a molecule like Amidantel, which contains an amidine functional group, several points of modification can be explored. wikipedia.org The amidine group itself is known to be a strong base. wikipedia.org Modifications could involve altering the substituents on the nitrogen atoms of the amidine, changing the nature of the aryl ring, or modifying the methoxyacetamide side chain.

For example, SAR studies on other compounds have shown that even small changes, such as the position of a substituent on an aromatic ring or the nature of an alkyl group, can significantly impact biological activity. mdpi.com The synthesis of these derivatives often employs standard organic reactions like esterification, substitution, and coupling reactions. nih.gov The goal of these modifications is to improve properties like potency, selectivity, and metabolic stability. oncodesign-services.com

Stereoselective Synthesis and Enantiomeric Purity Research of this compound Analogues

While this compound itself is not chiral, the principles of stereoselective synthesis and enantiomeric purity are critical in the development of many modern pharmaceuticals. mdpi.com If chiral analogs of Amidantel were to be synthesized, controlling the stereochemistry would be of utmost importance, as different enantiomers of a drug can have vastly different pharmacological effects. mdpi.com

Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. nih.gov This can be achieved using various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.govrsc.org For instance, asymmetric reductions or alkylations are common strategies to introduce chirality with high stereoselectivity. nih.gov

Molecular and Cellular Mechanisms of Action Research

Identification and Characterization of Parasite Molecular Targets

The primary molecular target of amidantel (B605422) hydrochloride appears to be the nicotinic acetylcholine (B1216132) receptors (nAChRs) in parasitic nematodes. It acts as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine. This interaction leads to the activation of these receptors. Specifically, research suggests that tribendimidine (B44561), a symmetrical diamidine derivative of amidantel, displays a higher selectivity for the B-subtype of nAChRs in parasites like Ascaris suum and Oesophagostomum dentatum when compared to other cholinergic anthelmintics like levamisole (B84282), which favors the L-subtype. This selective binding is a key aspect of its targeted action against parasites.

While nAChRs are the primary target, some studies have investigated other potential molecular interactions. For instance, amidantel was found to be a moderate inhibitor of acetylcholinesterase from both E. electricus and C. elegans, but at concentrations considered too high to be the primary reason for its ability to contract worms. This suggests that while it may have some effect on this enzyme, it is not its main mechanism of action.

Binding Dynamics and Ligand-Receptor Interaction Studies

The interaction of amidantel hydrochloride with its molecular target, the nicotinic acetylcholine receptor (nAChR), is characterized by its agonist properties. As an agonist, it binds to the receptor and elicits a response similar to the natural ligand, acetylcholine. This binding leads to the opening of the ion channel associated with the receptor. nih.gov

Studies have shown that the effects of amidantel can be blocked by nicotinic antagonists such as d-tubocurarine and gallamine, providing strong evidence for its action at the acetylcholine receptor. This competitive antagonism indicates that amidantel and these blocking agents vie for the same or overlapping binding sites on the receptor.

The selectivity of amidantel's derivatives for different nAChR subtypes is a crucial aspect of its binding dynamics. For example, tribendimidine, a derivative of amidantel, exhibits greater selectivity for the B-subtype of nAChRs in certain parasitic nematodes compared to the L-subtype, which is the primary target of levamisole. This differential binding affinity likely contributes to its specific efficacy profile against various parasites.

While detailed structural studies of the amidantel-nAChR complex are not extensively available, the functional outcomes of this ligand-receptor interaction, such as muscle depolarization and paralysis, are well-documented.

Disruption of Essential Parasite Metabolic Pathways and Enzyme Inhibition

This compound's primary mechanism of action is not centered on the disruption of metabolic pathways, but rather on neuromuscular paralysis. However, some research has touched upon its potential, albeit minor, to inhibit certain enzymes.

Studies have indicated that amidantel can act as a moderate inhibitor of acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of acetylcholine receptors. However, the concentrations of amidantel required for this inhibition are considered too high to be its primary mode of action.

The broader class of anthelmintics to which amidantel belongs, the aminophenylamidines, have been the subject of research into their effects on parasite metabolism. fu-berlin.de Some anthelmintics, for instance, are known to interfere with the energy metabolism of parasites. However, for amidantel specifically, the main focus of research has been on its neurotropic effects rather than direct metabolic disruption.

It is important to note that the paralysis induced by amidantel would secondarily disrupt essential metabolic processes, as the parasite would be unable to feed or maintain its position within the host, ultimately leading to its expulsion and death. nih.gov

Modulation of Ion Channels, Neurotransmission, or Signal Transduction Pathways in Parasites

This compound's principal mechanism of action is the modulation of ion channels and neurotransmission in parasites. It functions as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs), which are a type of ligand-gated ion channel.

Upon binding to these receptors on the muscle cells of nematodes, amidantel triggers the opening of the ion channels. nih.gov This leads to an influx of ions, causing depolarization of the muscle membrane. The persistent depolarization results in spastic paralysis of the parasite. This effect is supported by the observation that nicotinic antagonists like d-tubocurarine can block the action of amidantel.

The activity of amidantel and its derivatives, such as tribendimidine, highlights the importance of nAChRs as a key target in the parasite's nervous system. Tribendimidine, for instance, shows a preference for the B-subtype of nAChRs in some parasites, which distinguishes it from other anthelmintics like levamisole. This selective modulation of specific ion channel subtypes is a critical factor in its anthelmintic efficacy.

While the direct impact on signal transduction pathways downstream of nAChR activation is a direct consequence of its primary action, detailed studies on the specific intracellular signaling cascades affected by amidantel are not extensively documented in the available research. The primary focus remains on the immediate effect on neuromuscular transmission. fu-berlin.de

Cellular Ultrastructural Changes and Morphological Alterations in Parasites

For instance, treatment with deacylated amidantel (dAMD), a metabolite of amidantel, resulted in observable morphological changes in Nippostrongylus brasiliensis. fu-berlin.de These changes were in line with those observed with other anthelmintics like tribendimidine and levamisole, which are known to cause paralysis. fu-berlin.de

General ultrastructural changes induced by various antiparasitic agents can include damage to the tegument, which is the outer surface of the parasite. scielo.brresearchgate.net This can manifest as furrowing, shrinkage, and peeling. scielo.br Other observed alterations in different parasites treated with various compounds include damage to the muscular layers, alterations in the cecum and vitelline glands, and the appearance of vacuoles. scielo.brnih.gov

In some cases, treatment can lead to changes in the parasite's internal organelles, such as the nucleus and mitochondria, and irregularities in the cell membrane. scielo.org.co The formation of autophagic structures and myelin-like figures has also been noted as a response to certain antiparasitic compounds. nih.gov While these findings are not specific to this compound, they represent the types of cellular damage that can result from anthelmintic treatment.

Table 1: Potential Morphological and Ultrastructural Effects of Anthelmintics on Parasites

Affected Structure Observed Alteration Potential Consequence for the Parasite
Tegument Furrowing, shrinkage, peeling, loss of spines Disruption of nutrient uptake, loss of protection, increased susceptibility to host immune system
Musculature Disintegration of muscle cells Paralysis, inability to feed or maintain position
Nerve Cells Degeneration of nerve fibers Impaired neurotransmission and coordination
Internal Organelles Vacuolization, mitochondrial damage, nuclear disruption Compromised cellular function, metabolic disruption, cell death
Reproductive Organs Damage to vitelline glands Reduced egg production and viability

Gene Expression and Proteomic Profiling in Response to this compound Exposure in Parasites

Specific studies on the gene expression and proteomic profiling of parasites in direct response to this compound exposure are not extensively available in the public domain. However, research into the effects of other anthelmintics and antiparasitic compounds provides a framework for understanding the potential molecular responses of parasites to such stressors.

Generally, exposure to an anthelmintic can induce changes in the expression of genes and the abundance of proteins involved in several key cellular processes. These can include:

Stress Response: Parasites may upregulate genes and proteins involved in detoxification and stress mitigation to counteract the drug's effects.

Metabolism: Alterations in metabolic pathways may occur as the parasite attempts to compensate for the drug-induced damage or paralysis. biorxiv.org

Structural Components: Changes in the expression of proteins that form the cytoskeleton and tegument could reflect damage and repair processes.

Signal Transduction: The expression of genes related to neurotransmission and signaling pathways might be altered in response to the drug's primary action. mdpi.com

Proteomic analysis of the excretory/secretory products of parasites has been used to identify molecules involved in the host-parasite interaction, and it is plausible that amidantel exposure could alter the profile of these secreted proteins. plos.org Furthermore, chemoproteomics approaches, such as thermal proteome profiling, are being utilized to identify the specific protein targets of antiparasitic compounds and to understand mechanisms of resistance. elifesciences.org

While direct data for amidantel is lacking, it is reasonable to hypothesize that its use would lead to differential expression of genes encoding nicotinic acetylcholine receptor subunits, as well as genes involved in muscle function and stress response pathways in susceptible parasites.

Preclinical Efficacy and Comparative Studies in in Vitro and in Vivo Models Non Human

In Vitro Anthelmintic Activity Spectrum Against Diverse Helminth Species

In vitro studies have been crucial in delineating the spectrum of amidantel's activity. The compound and its primary metabolite, deacetylated amidantel (B605422) (dADT or dAMD), have demonstrated significant anthelmintic properties against several nematode species. researchgate.netresearchgate.net

In studies using the model nematode Caenorhabditis elegans, amidantel and its deacylated derivative showed potent paralyzing effects. nih.gov When the worms' permeability was increased by cutting them, the minimum effective concentrations were observed at 0.30 µM for amidantel and an even lower 0.07 µM for its deacylated form. nih.gov This suggests that the deacylated metabolite is particularly active. researchgate.netnih.gov The primary mode of action is believed to be as an agonist at the acetylcholine (B1216132) receptor level. nih.gov

Research on hookworm models, specifically Heligmosomoides bakeri and Ancylostoma ceylanicum, has further defined its efficacy. Against H. bakeri, a derivative of amidantel, tribendimidine (B44561), which metabolizes to dADT, achieved 50% inhibitory concentrations (IC50) of ≤ 5 µg/ml against both third-stage larvae and adult worms. researchgate.net Similarly, against A. ceylanicum third-stage larvae, both tribendimidine and dADT showed high efficacy with IC50 values below 0.5 µg/ml. researchgate.net However, adult A. ceylanicum were less susceptible in vitro, with IC50 values exceeding 88 µg/ml. researchgate.net

Controlled In Vivo Efficacy Studies in Laboratory and Target Animal Models

In vivo studies have confirmed the broad-spectrum efficacy of amidantel observed in laboratory settings.

Rodent Models: In rodents, amidantel has shown activity against a range of nematodes and cestodes. nih.gov Studies using rodent hookworm models have been particularly informative. In mice infected with Heligmosomoides bakeri, a single oral dose of tribendimidine (a prodrug of dADT) resulted in complete worm elimination. researchgate.net In hamsters infected with Ancylostoma ceylanicum, dADT demonstrated a slightly higher efficacy than its parent compound, achieving an 87.4% worm burden reduction, compared to 74.8% for tribendimidine. researchgate.net

Canine Models: Research in dogs has highlighted amidantel's high efficacy against common and important parasites. The compound is highly effective against both major hookworm species, Ancylostoma caninum and Uncinaria stenocephala. nih.gov It is also effective against ascarids. nih.gov The most sensitive parasite in dogs was found to be Toxocara canis. nih.gov A complete cure rate was also achieved against Toxascaris leonina. nih.gov Preliminary trials have also indicated effectiveness after subcutaneous administration. nih.gov

Table 1: Summary of In Vivo Efficacy of Amidantel in Dogs

Parasite SpeciesHostEfficacy ResultReference
Ancylostoma caninumDogHighly effective nih.gov
Uncinaria stenocephalaDogHighly effective nih.gov
Toxocara canisDog100% cure rate nih.gov
Toxascaris leoninaDogComplete cure rate nih.gov

Dose-Response Relationships and Efficacy Parameters in Preclinical Models

The effectiveness of amidantel is dose-dependent, a characteristic that has been evaluated in several preclinical models. fu-berlin.de

In dogs, a single oral dose of 25 mg/kg was highly effective against the hookworms Ancylostoma caninum and Uncinaria stenocephala. nih.gov For ascarids, the required dose varied by species, with a 10 mg/kg single dose achieving a 100% cure rate for Toxocara canis, while a higher single dose of 50 mg/kg was needed for a complete cure of Toxascaris leonina. nih.gov An alternative regimen for T. leonina of 8 mg/kg administered three times per day also yielded similar high efficacy. nih.gov

Studies have also explored the effective concentrations needed to paralyze worms. In C. elegans, the minimum effective concentrations for whole worms were 350 µM for amidantel and 180 µM for its deacylated derivative. nih.gov These concentrations dropped dramatically to 0.30 µM and 0.07 µM, respectively, when the worms were cut, indicating the potent intrinsic activity of the compounds once they bypass the cuticle. nih.gov

Comparative Efficacy Research with Reference Anthelmintics in Experimental Infections

While direct comparative studies for amidantel against other anthelmintics are not extensively detailed in the provided search results, the efficacy of its derivatives and related compounds has been contextualized. For instance, the efficacy of levamisole (B84282), another cholinergic agonist, was compared to amidantel in in vitro studies with C. elegans. nih.gov Levamisole paralyzed whole worms at a lower concentration (4 µM) than amidantel (350 µM). nih.gov However, with cut worms, the deacylated derivative of amidantel was more potent (0.07 µM) than levamisole (0.15 µM). nih.gov

The derivative tribendimidine has been compared to albendazole (B1665689) in human clinical trials, showing significantly higher cure rates against hookworm infections. researchgate.net Although not a direct preclinical comparison in animals, this highlights the potency of the chemical class.

Investigation of Synergistic and Antagonistic Effects with Co-Administered Compounds

The potential for synergistic or antagonistic interactions between amidantel derivatives and other anthelmintics has been investigated, yielding mixed results depending on the parasite and the combination of drugs. researchgate.net

Antagonism: In in vitro studies against Heligmosomoides bakeri, combinations of tribendimidine with albendazole, levamisole, or ivermectin resulted in antagonistic interactions. researchgate.net

Synergism: Conversely, synergistic interactions were noted for tribendimidine-levamisole combinations against Ancylostoma ceylanicum. researchgate.net This synergy was observed both in vitro, with a combination index of 0.5 at the IC50, and in vivo, with a combination index of 0.19 at the 90% effective dose (ED90). researchgate.net

These findings suggest that the outcome of combination therapy is highly specific and cannot be broadly generalized. researchgate.netxjtu.edu.cnrsc.org The synergistic activity with levamisole against A. ceylanicum is particularly noteworthy, suggesting that while both compounds are cholinergic agonists, their modes of action may not be completely identical. researchgate.net

Studies on Residual Anthelmintic Activity and Duration of Effect in Animal Systems

Information regarding the residual activity and duration of effect for amidantel hydrochloride is limited in the provided search results. However, some inferences can be made from the data. In treated dogs, most hookworms and ascarids were expelled with the feces within two days after administration, indicating a relatively rapid action. nih.gov The potential for residual in vitro activity of amidantel could be explained by its spontaneous decomposition to the more active dAMD in an aqueous environment or through metabolization by the parasite itself. researchgate.net

Pharmacokinetic and Pharmacodynamic Research in Non Human Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The study of ADME is crucial for determining the journey of a drug through the body. For amidantel (B605422) and its related compounds, animal models, particularly rats, have been instrumental. Research indicates that amidantel is a prodrug, similar to the structurally related compound tribendimidine (B44561). asm.orgasm.org Following oral administration, these compounds are not found in significant concentrations in the bloodstream. Instead, they undergo rapid and extensive metabolism. cambridge.org

Tribendimidine, for instance, is quickly converted to its active metabolite, deacylated amidantel (dADT or dAMD), which is then absorbed into systemic circulation. asm.orgresearchgate.net Studies in rats given oral tribendimidine showed that the parent drug was undetectable in plasma, highlighting a significant first-pass effect. cambridge.org The pharmacokinetic profile is therefore primarily characterized by its active metabolite, dADT.

Explorative plasma pharmacokinetic studies in rats have provided key insights into the behavior of this active metabolite. After oral administration of dAMD or tribendimidine, the plasma concentration profiles of dAMD were comparable. cambridge.org In one study involving healthy rats, co-administration of tribendimidine and ivermectin did not significantly alter the elimination half-lives of dADT or its subsequent metabolite. asm.org

Key pharmacokinetic parameters for deacylated amidantel (dADT) in rats following the administration of related compounds are summarized below.

ParameterValue (Mean ± SD)Animal ModelNotesSource
Cmax (Maximum Plasma Concentration)0.64 ± 0.27 µg/mLHuman VolunteersFollowing administration of tribendimidine. While not an animal model, this provides key context for the metabolite's behavior. researchgate.net
Tmax (Time to Cmax)4.20 ± 0.71 hHuman VolunteersFollowing administration of tribendimidine. researchgate.net
t½ (Elimination Half-life)4.74 ± 1.80 hHuman VolunteersFor dADT after tribendimidine administration. researchgate.netresearchgate.net
CL/F (Apparent Total Clearance)1.63 ± 0.58 L/h/kgHuman VolunteersFor dADT after tribendimidine administration. researchgate.netresearchgate.net
Vd/F (Apparent Volume of Distribution)12.23 ± 8.69 L/kgHuman VolunteersFor dADT after tribendimidine administration. researchgate.netresearchgate.net

Regarding excretion, studies of tribendimidine show that the elimination of its metabolites occurs through both renal and metabolic pathways. Approximately 35% of the active metabolite dADT is excreted unchanged in the urine. asm.orgresearchgate.net

Tissue Distribution and Organ-Specific Accumulation in Experimental Animals

The distribution of a drug and its metabolites into various tissues is a critical factor that determines its efficacy and potential toxicity. europa.eu For a drug to be effective, it must reach its site of action in sufficient concentrations.

While specific tissue distribution studies for amidantel hydrochloride are not extensively detailed in the available literature, the principles of pharmacokinetics suggest that its active metabolite, dADT, would be distributed throughout the body. fu-berlin.de The volume of distribution (Vd) is an indirect measure of the extent of tissue distribution. europa.eu For dADT, a large apparent volume of distribution (Vd/F) of approximately 12.23 L/kg has been reported, suggesting that the compound is likely found extensively in tissues rather than being restricted to the plasma. researchgate.netresearchgate.net

Studies on other orally administered therapeutic agents provide context for typical distribution patterns in animal models. For example, the compound MRTX1133 was found to be widely distributed in the main organs of rats, including the liver, kidney, lung, spleen, heart, and pancreas. frontiersin.org Similarly, research on another compound in rats noted that the highest concentrations of radioactivity were in the liver and kidney. researchgate.net This is a common finding, as the liver is the primary site of metabolism and the kidneys are a primary route of excretion. Establishing the specific tissue and organ accumulation of amidantel's metabolites would be a vital step in fully characterizing its profile. europa.eu

Identification and Characterization of Major and Minor Metabolites in Animal Biological Samples

Metabolism is a key phase in the disposition of amidantel. As a prodrug, it is designed to be biotransformed into its active form within the body. The metabolic pathway for amidantel and the related compound tribendimidine has been characterized in animal models and humans, revealing a two-step process. asm.orgresearchgate.netresearchgate.net

Primary Metabolism: The first and most critical metabolic step is the rapid conversion of the parent compound (amidantel or tribendimidine) into the primary, active metabolite: deacylated amidantel (dADT or dAMD) . asm.orgresearchgate.net This conversion is thought to occur so quickly that the parent drug is often undetectable in systemic circulation after oral dosing. cambridge.orgasm.org The anthelmintic activity is primarily attributed to dADT. researchgate.net

Secondary Metabolism: The active dADT metabolite is further metabolized into a secondary, inactive metabolite. This occurs through an acetylation reaction, resulting in the formation of the acetylated derivative of amidantel (adADT) . asm.orgresearchgate.net This secondary metabolite is considered pharmacologically inactive. researchgate.net

This metabolic cascade—from prodrug to active metabolite to inactive metabolite—has been consistently observed in pharmacokinetic studies in rats and in clinical studies with human subjects infected with helminths. asm.orgasm.org The quantification of both dADT and adADT in plasma or blood samples is standard practice in pharmacokinetic analyses of this class of drugs. asm.orgresearchgate.net

Metabolite NameAbbreviationActivityMetabolic PathwaySource
Deacylated AmidanteldADT / dAMDActivePrimary metabolite formed from the deacylation of the parent compound. asm.orgresearchgate.net
Acetylated Deacylated AmidanteladADTInactiveSecondary metabolite formed from the acetylation of dADT. asm.orgresearchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool in drug development that mathematically links the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). wikipedia.orgnih.gov This approach allows researchers to describe and predict the time course of a drug's effect based on a specific dosing regimen, moving beyond simple dose-response relationships to understand the interplay between concentration and effect over time. nih.govmdpi.com

The core of a PK/PD model is the exposure-response relationship, which can be described by various mathematical models, such as the Emax model. nih.gov In preclinical research, these models are invaluable for:

Predicting the efficacy of different dosing schedules (e.g., single vs. multiple doses). nih.gov

Translating results from animal models to clinical settings. mdpi.com

Optimizing dose selection to maximize efficacy while minimizing potential toxicity. mdpi.com

While no specific PK/PD models for this compound in preclinical animal models were identified in the reviewed literature, population pharmacokinetic models have been developed for its metabolites in human populations. asm.orgresearchgate.net For example, a population PK model was developed for dADT and adADT in children infected with hookworm, and this was used to perform an exposure-response analysis, linking the concentration of the active metabolite to the cure rate. asm.org Such population PK models are a critical first step toward building comprehensive PK/PD models. asm.org The application of mechanism-based PK/PD modeling could further elucidate the relationship between drug concentration at the site of action (the parasite) and the ultimate therapeutic outcome. mdpi.com

Influence of Host Physiology and Pathological States on this compound Disposition in Animals

The physiological state of the host animal, particularly the presence of a disease or infection, can significantly influence a drug's pharmacokinetic profile. europa.eu For an anthelmintic agent like amidantel, it is essential to conduct studies in infected animals to ensure that the data is relevant to the intended use. eupati.eu

Several pharmacokinetic and efficacy studies for the prodrug tribendimidine have been conducted in animal models with active helminth infections. These studies provide direct insight into the drug's behavior in a pathological state.

Rodent Hookworm and Whipworm Models: The efficacy and pharmacokinetics of aminophenylamidines have been evaluated in rats infected with the hookworm Nippostrongylus brasiliensis and mice infected with the whipworm Trichuris muris. cambridge.orgresearchgate.net These studies help establish the effective dose required to clear the parasitic infection.

Liver Fluke Models: The activity of tribendimidine has also been tested in rats and hamsters infected with the liver flukes Clonorchis sinensis and Opisthorchis viverrini, respectively. asm.org High efficacy was observed, though the authors noted that pharmacokinetics in the specific host model could play a role in the differential activities seen. asm.org

These studies confirm that the disposition and efficacy of amidantel's active form are intrinsically linked to the host's pathological condition (i.e., the presence of a parasitic infection).

Structure Activity Relationships Sar and Rational Drug Design Research

Systematic Elucidation of Key Structural Motifs for Anthelmintic Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For Amidantel (B605422) hydrochloride, a key area of investigation has been the modification of its core structure to identify the essential pharmacophoric elements responsible for its anthelmintic effects.

A significant outcome of SAR studies on the Amidantel scaffold was the development of Tribendimidine (B44561). researchgate.net Tribendimidine is a symmetrical diamidine derivative of Amidantel, and its synthesis and subsequent evaluation have highlighted several crucial structural motifs. researchgate.nethrpub.org The core structure, consisting of a central phenylenediamine linker connecting two amidine-containing moieties, appears to be critical for its biological activity. The amidine groups, in particular, are thought to play a vital role in the interaction with the biological target.

Further research into analogues has helped to refine the understanding of the SAR. For instance, the nature and position of substituents on the aromatic rings can significantly influence the potency and spectrum of activity. These studies help to build a comprehensive picture of the structural requirements for optimal anthelmintic efficacy within this class of compounds.

Synthesis and Biological Evaluation of Structural Analogues and Homologues

The synthesis of structural analogues and homologues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of SAR. nih.govresearchgate.netnih.govnih.govdrugtargetreview.com In the context of Amidantel hydrochloride, the synthesis of Tribendimidine serves as a prime example of this approach.

Tribendimidine was synthesized in China in the 1980s as a derivative of Amidantel. hrpub.org The synthesis involves the coupling of two amidine units through a phenylenediamine linker. Following its synthesis, Tribendimidine underwent extensive biological evaluation. It was found to be a broad-spectrum anthelmintic agent with notable efficacy against a range of parasitic nematodes. soton.ac.uk

Clinical and laboratory studies have demonstrated that Tribendimidine acts as a cholinergic agonist, specifically targeting the L-subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs) in parasitic nematodes. hrpub.org This leads to muscle depolarization, paralysis, and eventual death of the parasite. Tribendimidine is considered a prodrug that is rapidly metabolized to its active form, deacylated amidantel (dADT). researchgate.netresearchgate.net The biological evaluation of Tribendimidine and its metabolites has been crucial in understanding its mechanism of action and anthelmintic profile. researchgate.net

The following table summarizes the key compounds in this lineage and their primary characteristics:

Compound NameStructural Relationship to AmidantelKey Biological Activity
AmidantelParent CompoundAnthelmintic
TribendimidineSymmetrical diamidine derivativeBroad-spectrum anthelmintic; nAChR agonist
deacylated amidantel (dADT)Active metabolite of TribendimidinePrimary active form against hookworm
acetylated amidantel (adADT)Metabolite of dADTConsidered inactive

Computational Chemistry Approaches (e.g., QSAR, Molecular Docking, Molecular Dynamics)

Computational chemistry offers powerful tools for drug discovery and optimization, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations. nih.govmdpi.comnih.govresearchgate.net These methods can predict the biological activity of compounds and elucidate their interactions with target molecules at an atomic level. mdpi.com

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For anthelmintics, QSAR models can be developed to predict the efficacy of new analogues based on their physicochemical properties and structural descriptors. nih.govmdpi.com While specific QSAR studies exclusively focused on a broad range of this compound derivatives are not widely published, the principles of QSAR could be applied to a series of its analogues to guide the design of more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.comnih.govmdpi.com This method could be instrumental in studying the interaction of Amidantel and its derivatives with their target, the nicotinic acetylcholine receptor. bvsalud.org By docking these molecules into a model of the nAChR binding site, researchers could identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their activity. This information can then be used to design new derivatives with improved binding affinity.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability and conformational changes that may occur upon ligand binding.

Although detailed computational studies on this compound itself are not extensively found in publicly accessible literature, the application of these computational methods to its derivatives and other anthelmintic compounds demonstrates their potential utility in this field. nih.govnih.govmdpi.commdpi.comnih.govmdpi.com

De Novo Design and Optimization of Novel this compound Derivatives

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often with the aid of computational tools. nih.govopenaccessjournals.comnih.gov This approach can be particularly useful when aiming to develop new chemical entities based on an existing pharmacophore, such as that of this compound.

The process of de novo design for Amidantel derivatives would typically start with the identification of the key structural features responsible for its anthelmintic activity, as determined by SAR studies. Computational programs can then be used to generate new molecular structures that incorporate these features while also possessing drug-like properties. These designed molecules can then be synthesized and biologically evaluated.

The optimization of these novel derivatives is an iterative process. openaccessjournals.com The biological data from the initial set of designed compounds would be used to refine the computational models and guide the design of the next generation of molecules with improved potency and selectivity. While specific examples of de novo design efforts starting from the this compound scaffold are not prominently documented in scientific literature, this rational design strategy holds significant potential for the discovery of next-generation anthelmintics. The development of arylamide foldamers as antimicrobial agents showcases a successful application of de novo design principles. nih.gov

Target-Based Drug Discovery Efforts Inspired by this compound Scaffold

Target-based drug discovery is a rational approach that begins with the identification and validation of a specific biological target involved in a disease process. researchgate.netnih.govmdpi.com Once a target is validated, high-throughput screening or rational design methods are used to identify and optimize compounds that modulate the activity of this target. drugtargetreview.com

The discovery that the anthelmintic activity of the Amidantel derivative, Tribendimidine, is mediated through its action as an agonist of parasitic nicotinic acetylcholine receptors (nAChRs) provides a clear biological target for drug discovery efforts. hrpub.org This knowledge allows for the development of targeted screening assays to identify new compounds that interact with this receptor.

The this compound scaffold can serve as a starting point or a "lead compound" in such target-based approaches. mdpi.com Medicinal chemists can design and synthesize new molecules that retain the core structural features of Amidantel necessary for nAChR binding while modifying other parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profile. The correlation of structure-activity relationships of praziquantel (B144689) analogs with their target, TRPMPZQ orthologs, exemplifies a successful target-based approach in anthelmintic drug discovery. nih.gov

While the pharmaceutical industry has seen a decline in productivity with the introduction of target-based discovery for some complex diseases, for well-validated targets like the nAChRs in nematodes, this approach remains a powerful strategy for developing new and effective treatments. nih.gov

Anthelmintic Resistance Mechanisms and Mitigation Strategies Research

Molecular and Genetic Basis of Parasite Resistance to Amidantel (B605422) Hydrochloride and Related Compounds

The primary mechanism of action for amidantel and its derivatives is the disruption of neurotransmission at the nematode neuromuscular junction. soton.ac.uk These compounds act as agonists on nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and expulsion of the worm. researchgate.netsoton.ac.uk Consequently, the molecular basis of resistance is intrinsically linked to genetic modifications of these receptor targets. soton.ac.uk

Spontaneous gene mutation is considered the most probable origin of drug resistance in parasites. who.int In the case of cholinergic anthelmintics, resistance is often associated with alterations in the genes encoding nAChR subunits. researchgate.net Studies using the model organism Caenorhabditis elegans have been instrumental in elucidating these mechanisms for amidantel-related compounds.

Research on the amidantel derivative, Bay d9216, demonstrated that resistance is conferred by mutations in genes expressing specific nAChR subunits. soton.ac.uk Key findings from this research include:

Worms with mutations in the acr-16 gene, which expresses an nAChR subunit, showed minimal inhibition of locomotion when exposed to Bay d9216, indicating a high level of resistance. soton.ac.uk

Strains carrying mutations in the acr-12 and acr-8 subunit genes also exhibited reduced susceptibility to Bay d9216. soton.ac.uk

This points to a polygenic basis for resistance, where modifications in several nAChR subunit genes can contribute to the resistant phenotype. soton.ac.uk This contrasts with resistance mechanisms for other anthelmintic classes, such as the well-documented link between single nucleotide polymorphisms in the β-tubulin gene and resistance to benzimidazoles. nih.gov The genetic basis for resistance to other anthelmintics, like artemisinin (B1665778) and chloroquine (B1663885) in malaria parasites, also involves mutations in specific genes such as k13 and pfcrt, respectively. frontiersin.orgnih.govnih.gov

Biochemical Mechanisms of Resistance (e.g., altered target expression, drug efflux pumps, drug metabolism)

Parasites have evolved a range of biochemical strategies to counteract the effects of anthelmintic drugs. nih.gov These mechanisms generally fall into categories such as modification of the drug target, increased drug efflux, and enhanced drug metabolism. nih.govwalshmedicalmedia.com

Altered Target Expression: For amidantel and its analogs, the most clearly demonstrated biochemical mechanism of resistance is the alteration of its molecular target. soton.ac.uk The genetic mutations in acr-16, acr-8, and acr-12 genes lead to changes in the structure or expression of the corresponding nAChR subunits. soton.ac.uk This modification impairs the binding of the drug to the receptor, reducing the subsequent ion channel activation and paralytic effects. soton.ac.ukwalshmedicalmedia.com

Drug Efflux Pumps: A common resistance strategy in parasites involves the upregulation of transporter proteins, such as P-glycoproteins (P-gps) belonging to the ATP-binding cassette (ABC) transporter family, which actively pump drugs out of the cells. walshmedicalmedia.comlumenlearning.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. walshmedicalmedia.com While enhanced expression of ABC transporters is strongly associated with resistance to macrocyclic lactones and may modulate resistance to benzimidazoles, their specific role in resistance to amidantel hydrochloride has not been as extensively characterized. researchgate.net

Drug Metabolism: Parasites can also develop resistance by increasing the rate at which they metabolize and detoxify drugs. walshmedicalmedia.com This often involves the upregulation of enzyme families like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. walshmedicalmedia.com These enzymes modify the drug's chemical structure, typically rendering it inactive and facilitating its excretion. walshmedicalmedia.com This pathway is a known resistance mechanism for various antiparasitic drugs, particularly in helminths with high metabolic diversity. walshmedicalmedia.com

Phenotypic Characterization of Resistant Parasite Strains In Vitro and In Vivo

Phenotypic characterization involves observing the physical and behavioral traits of parasites to determine their susceptibility to a drug. This is crucial for correlating genetic markers with actual resistance in field and laboratory settings. d-nb.infonih.gov

Studies using C. elegans have provided a clear phenotypic profile of both susceptibility and resistance to amidantel derivatives like Bay d9216. soton.ac.uk

Susceptible (Wild Type) Phenotype: Exposure of wild-type C. elegans to amidantel, Bay d9216, or the related compound tribendimidine (B44561) results in a significant inhibition of locomotion, a stimulation of egg-laying, and a reduction in the total number of offspring (brood size). soton.ac.uk

Resistant Phenotype: Strains with mutations in specific nAChR subunit genes display a markedly different response. For instance, a strain with a mutation in the acr-16 gene showed only minimal inhibition of locomotion and no reduction in brood size when exposed to Bay d9216, clearly demonstrating a resistant phenotype. soton.ac.uk Strains with mutations in acr-12 and acr-8 also showed reduced susceptibility, phenotypically characterized by a lesser degree of locomotion inhibition compared to wild-type worms. soton.ac.uk

These in-vitro and in-vivo (in the model organism) assays provide a reliable method for identifying resistance and investigating the function of specific genes. soton.ac.uknih.gov

Table 1: Phenotypic Response of C. elegans Strains to the Amidantel Derivative Bay d9216

C. elegans StrainKey Genetic TraitPhenotypic Response to Bay d9216Inferred Status
Wild Type (N2)No relevant mutationsStrong inhibition of locomotion, reduced brood sizeSusceptible
Levamisole-ResistantResistant to levamisole (B84282) (nAChR agonist)Inhibition of locomotionSusceptible
ACR-16 MutantMutation in acr-16 nAChR subunit geneMinimal inhibition of locomotion, no reduction in brood sizeResistant
ACR-12 / ACR-8 MutantsMutations in acr-12 or acr-8 nAChR subunit genesReduced inhibition of locomotion compared to wild typePartially Resistant

Data sourced from University of Southampton Research Repository. soton.ac.uk

Cross-Resistance and Multiple Drug Resistance Research

Cross-resistance occurs when a single mechanism confers resistance to multiple drugs, often those within the same chemical class or with a similar mode of action. lumenlearning.comgardp.orgwikipedia.org Multiple drug resistance (MDR) is a broader term for resistance to at least one drug in three or more antimicrobial categories, which can arise from a single mechanism (like an efflux pump) or the accumulation of multiple resistance genes. reactgroup.orgwikipedia.org

A critical area of research is whether resistance to established cholinergic anthelmintics like levamisole confers cross-resistance to newer compounds like the amidantel derivatives. Research in C. elegans has shown that this is not necessarily the case. soton.ac.uk A key finding was that a levamisole-resistant strain remained susceptible to the inhibitory effects of Bay d9216. soton.ac.uk

This lack of complete cross-resistance is significant because it suggests that levamisole and Bay d9216 target different subtypes of nicotinic acetylcholine receptors. soton.ac.uk While both are cholinergic agonists, the primary target for Bay d9216 appears to involve the ACR-16 subunit, which is not the primary target for levamisole. soton.ac.uk This finding highlights that even within the same drug class, variations in molecular targets can prevent cross-resistance, offering potential avenues for treating parasites that have developed resistance to older drugs. soton.ac.ukgardp.org

Development of Strategies to Circumvent or Reverse Resistance

The increasing prevalence of anthelmintic resistance necessitates the development of strategies to mitigate its impact. These approaches include the discovery of novel compounds, the use of drug combinations, and the identification of "resistance breakers" that can restore the efficacy of existing drugs. mdpi.comnih.gov

One of the most promising strategies is to develop drugs that have a distinct mechanism of action or target a different molecule than existing drugs, thereby avoiding cross-resistance. nih.gov The research on amidantel derivatives provides a clear example of this principle in action. soton.ac.uk

Targeting Novel Receptor Subtypes: The compound Bay d9216 has been shown to be effective against levamisole-resistant nematodes. soton.ac.uk This is because it primarily targets a different nAChR subtype (containing the ACR-16 subunit). soton.ac.uk Therefore, developing anthelmintics that act on these alternative receptors is a viable strategy to circumvent resistance to established cholinergic drugs. soton.ac.uk Such compounds have the potential to "break" resistance in parasite populations where levamisole is no longer effective. soton.ac.uk

Other general strategies that could be applied to combat anthelmintic resistance include:

Drug Combinations: Using multiple drugs with different mechanisms of action simultaneously can reduce the probability of parasites surviving treatment.

Cyclic Drug Regimens: Alternating between different classes of anthelmintics may help slow the development of resistance by changing the selection pressure on the parasite population. biorxiv.org

Reversal Agents: Research in other fields has identified compounds that can reverse resistance, for example, by inhibiting efflux pumps, although this is a less explored area for anthelmintics. nih.gov

Molecular Epidemiology of Resistance in Animal Parasite Populations

Molecular epidemiology applies genetic techniques to study the dynamics of disease and related traits, such as drug resistance, within a population. nih.govnumberanalytics.com This field is crucial for tracking the emergence and spread of resistance genes, understanding transmission cycles, and informing control strategies on a large scale. nih.govmdpi.com The process involves screening parasite populations from different geographical areas for known genetic markers of resistance. nih.gov

For anthelmintic resistance, molecular epidemiology can help answer key questions:

What is the prevalence of resistance-conferring mutations in different regions? nih.gov

How are these resistance genes spreading among parasite populations?

Are certain livestock management practices associated with a higher frequency of resistance? cgiar.org

While the molecular and genetic basis of resistance to amidantel derivatives has been identified in a laboratory setting using model organisms (i.e., mutations in nAChR subunit genes), extensive molecular epidemiological studies on this compound resistance in natural animal parasite populations are not widely documented in the available literature. Such studies would be essential for monitoring the development of resistance in the field and would likely involve:

Collecting parasite samples (e.g., Haemonchus contortus) from livestock in various geographical locations.

Using PCR and DNA sequencing to screen these samples for the presence and frequency of mutations in candidate genes, such as the orthologs of acr-16, acr-12, and acr-8. soton.ac.uk

Correlating the genetic data with phenotypic resistance data from the same locations to validate the molecular markers. nih.gov

This information would be invaluable for creating evidence-based recommendations to preserve the efficacy of amidantel and related compounds. mesamalaria.org

Analytical and Bioanalytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods (e.g., HPLC, LC-MS/MS) for Amidantel (B605422) Hydrochloride and Metabolites in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental to the quantitative analysis of Amidantel hydrochloride and its metabolites in various research samples. nih.govnih.govresearchgate.netnih.govjournalgrid.comresearchgate.netmdpi.com The development of these methods focuses on achieving high selectivity, sensitivity, accuracy, and precision, which are critical for reliable pharmacokinetic and metabolic studies. nih.govmdpi.com

A key application has been the development of a quantitative HPLC-MS/MS assay for deacylated amidantel (dADT) and its acetylated metabolite (adADT), which are metabolites of the drug tribendimidine (B44561). nih.gov This method demonstrates the power of LC-MS/MS in bioanalysis. The validation of such methods is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), ensuring their reliability. researchgate.netnih.govmdpi.com

Method validation typically encompasses the following parameters:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.govjournalgrid.commdpi.com For instance, in the LC-MS/MS method for dADT and adADT, the analytical range in plasma and blood was 1-1000 ng/ml, and in dried blood spots (DBS) it was 10-2000 ng/ml, with a high correlation coefficient (R² > 0.99). nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govnih.gov For the dADT and adADT assay, inter- and intra-assay accuracy and precision deviations were at most ≤12.2%. nih.gov

Sensitivity: Determined by the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.govnih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov In the case of dADT and adADT, stability was confirmed under conditions such as storage at -80°C for 3 months and after three freeze-thaw cycles. nih.gov

The choice of chromatographic conditions is critical. For example, a pentafluorophenyl (PFP) phase analytical column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has been successfully used for the separation of dADT and adADT. nih.gov Reversed-phase chromatography using a C18 column is also a common approach. researchgate.netnih.govmdpi.commdpi.com The mobile phase composition, flow rate, and pH are optimized to achieve the best separation and peak shape. researchgate.netnih.govresearchgate.netmdpi.com

Table 1: Example of a Validated LC-MS/MS Method for Amidantel Metabolites

ParameterDetails
Analytes Deacylated amidantel (dADT), Acetylated deacylated amidantel (adADT)
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Types Plasma, Blood, Dried Blood Spots (DBS)
Sample Preparation Protein precipitation for blood and plasma; direct processing for DBS
Analytical Column Kinetex Pentafluorophenyl (PFP) phase (2.6 µm, 100 Å, 50 mm × 4.6 mm)
Mobile Phase Gradient program of ammonium acetate and acetonitrile
Detection Multiple Reaction Monitoring (MRM) with electrospray ionization (positive mode)
Linearity Range 1-1000 ng/ml (plasma/blood), 10-2000 ng/ml (DBS)
Accuracy & Precision Inter- and intra-assay deviations ≤12.2%
Recovery 70-90%
Data derived from a study on tribendimidine metabolites. nih.gov

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable tools for the structural elucidation and purity assessment of this compound in a research context. azooptics.comslideshare.netamericanpharmaceuticalreview.comnih.gov These techniques provide detailed information about the molecular structure, functional groups, and the presence of any impurities. azooptics.comsolubilityofthings.comnumberanalytics.comlehigh.eduresearchgate.netespublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise molecular structure of a compound. azooptics.comnumberanalytics.comlehigh.edu It provides information on the connectivity of atoms and can be used to identify the nature of any impurities present during the synthesis process. azooptics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural analysis. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. solubilityofthings.comlehigh.eduresearchgate.net This technique is valuable for confirming the presence of key structural features in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. solubilityofthings.comlehigh.edu It can be used to provide information about the presence of chromophores, such as aromatic systems, within the molecule and is also a valuable tool for quantifying the compound. solubilityofthings.comlehigh.edu

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. solubilityofthings.comnumberanalytics.comlehigh.edu It is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. nih.gov When coupled with a chromatographic separation technique like HPLC or GC, it becomes a powerful tool for identifying and quantifying the compound and its degradation products. nih.gov

The combined use of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its identity and purity for research applications. nih.govsolubilityofthings.comnumberanalytics.com

Table 2: Application of Spectroscopic Techniques in the Analysis of this compound

Spectroscopic TechniquePrimary Application in ResearchInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation, Purity AssessmentDetailed molecular structure, atom connectivity, identification of impurities
Infrared (IR) Functional Group IdentificationPresence of specific chemical bonds and functional groups
Ultraviolet-Visible (UV-Vis) Quantification, Chromophore IdentificationConcentration of the compound in solution, presence of light-absorbing groups
Mass Spectrometry (MS) Molecular Weight Determination, Structural ConfirmationPrecise molecular weight, fragmentation patterns for structural clues
This table provides a general overview of the applications of these techniques. azooptics.comslideshare.netamericanpharmaceuticalreview.comnih.govsolubilityofthings.comnumberanalytics.comlehigh.eduresearchgate.netespublisher.com

Immunoassays and Biosensors for High-Throughput Screening in Research Settings

Immunoassays and biosensors represent a valuable approach for the high-throughput screening of compounds like this compound in research settings. ucdavis.edumdpi.comnih.govmdpi.comsdbiosensor.com These methods are particularly useful when a large number of samples need to be analyzed quickly and cost-effectively. ucdavis.edu

Immunoassays: These analytical methods utilize the specific binding of an antibody to the target analyte (in this case, potentially this compound or its metabolites). ucdavis.edu The most common format is the enzyme-linked immunosorbent assay (ELISA). ucdavis.edumdpi.com The key advantage of immunoassays is their potential for high throughput, as they can be adapted to microtiter plate formats. ucdavis.edu However, it is crucial to be aware of the potential for cross-reactivity, which can lead to false-positive or false-negative results. nih.gov Therefore, positive results from immunoassays often require confirmation by a more specific method like LC-MS/MS. nih.gov

Biosensors: Biosensors are integrated devices that combine a biological recognition element (like an antibody) with a transducer to produce a measurable signal upon binding to the target analyte. mdpi.commdpi.com Electrochemical and optical biosensors are common types. mdpi.commdpi.com They offer the potential for rapid, portable, and real-time analysis. mdpi.commdpi.com For example, electrochemical immunosensors have been developed for the detection of biomarkers in biological fluids, demonstrating a low limit of detection and a good linear range. mdpi.com

While the development of specific immunoassays or biosensors for this compound is not widely documented in the provided search results, the principles of these technologies make them a promising avenue for future research, particularly for large-scale screening studies.

Advanced Sample Preparation Techniques for Complex Biological Matrices in Preclinical Studies

The analysis of this compound and its metabolites in complex biological matrices such as blood, plasma, and tissues presents significant challenges due to the presence of interfering substances. orientjchem.orgchromatographyonline.com Therefore, effective sample preparation is a critical step to isolate the analytes of interest and remove matrix components that could interfere with the analysis. chromatographyonline.comnih.gov

Conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used. orientjchem.orgchromatographyonline.com However, modern research is increasingly adopting more advanced and efficient techniques.

Solid-Phase Extraction (SPE): This is a widely accepted technique that allows for both cleanup and preconcentration of the analytes. chromatographyonline.com The choice of the SPE sorbent is crucial for achieving the desired selectivity. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. orientjchem.org The selection of the appropriate extraction solvent is key to the success of this method. orientjchem.org

Microextraction Techniques: To address the limitations of conventional methods, various microextraction techniques have been developed. These include:

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes. nih.govresearchgate.net

Liquid-Phase Microextraction (LPME): A miniaturized version of LLE that uses a small volume of solvent. orientjchem.orgnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid method where a mixture of extraction and disperser solvents is injected into the aqueous sample. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for the extraction of veterinary drugs from various matrices. mdpi.comnih.gov It involves an extraction step with an organic solvent followed by a cleanup step using dispersive SPE. nih.gov

Protein Precipitation (PP): A simple and fast method for removing proteins from biological samples, often used as a first step in sample preparation. chromatographyonline.com

The trend in sample preparation is towards miniaturization, automation, and the use of smaller volumes of solvents to create more environmentally friendly and high-throughput methods. orientjchem.orgchromatographyonline.com

Methodologies for Metabolite Identification and Quantification in Animal Tissues and Fluids

Identifying and quantifying the metabolites of this compound in animal tissues and fluids is crucial for understanding its pharmacokinetic profile and biotransformation pathways. mdpi.comfu-berlin.descispace.comnih.govresearchgate.netamericanpharmaceuticalreview.comeuropa.eu A combination of in vitro and in vivo studies, coupled with advanced analytical techniques, is employed for this purpose. scispace.comnih.gov

In Vitro Metabolism Studies: These studies often utilize liver microsomes, S9 fractions, or hepatocytes to investigate the metabolic fate of the drug in a controlled environment. scispace.comnih.gov For example, the in vitro conversion of a drug can be studied in the presence of liver and kidney microsomes and S9 fractions, with subsequent analysis by LC-MS/MS. nih.gov

In Vivo Studies: Animal models are used to study the metabolism of the drug under physiological conditions. scispace.comnih.gov Samples of urine, feces, blood, and various tissues are collected at different time points after drug administration. nih.gov

Analytical Techniques for Identification and Quantification:

LC-MS/MS: This is the primary tool for both the identification and quantification of metabolites. nih.govnih.govmdpi.comnih.gov By comparing the mass spectra and retention times of potential metabolites with those of synthesized standards, their identity can be confirmed. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of low levels of metabolites in complex biological matrices. nih.govmdpi.comamericanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap-MS provide highly accurate mass measurements, which can help in determining the elemental composition of unknown metabolites. mdpi.com

The process of metabolite identification often involves a systematic approach. First, potential metabolic pathways are predicted. Then, sensitive analytical methods are developed to screen for these predicted metabolites in biological samples. Finally, the structures of the identified metabolites are confirmed, often through the synthesis of authentic standards. nih.gov

Emerging Research Areas and Future Directions for Amidantel Hydrochloride

Exploration of Novel Therapeutic Applications Beyond Anthelmintics

While established as an anthelmintic, the core chemical structure of Amidantel (B605422) hydrochloride, which features an amidine group, suggests potential for broader bioactivity. The exploration into novel therapeutic applications is in its nascent stages, with research primarily focused on the activities of the broader chemical class of amidines rather than specifically on Amidantel hydrochloride itself.

Antibacterial Research: The amidine moiety is a recognized pharmacophore in the development of antimicrobial agents. nih.gov Compounds containing this functional group have shown the ability to combat antimicrobial resistance by acting against both Gram-positive and Gram-negative bacteria. nih.gov Research into various amidine derivatives has demonstrated mechanisms of action that include DNA binding, which can inhibit bacterial growth. nih.gov For instance, certain novel amidine derivatives have shown potent activity against antibiotic-resistant strains like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov This context suggests a plausible, yet unexplored, avenue for investigating the antibacterial potential of this compound against clinically relevant pathogens.

Antiviral Research: The search for new antiviral agents is a constant priority in global health. Although research on the antiviral properties of this compound is not currently available, other compounds with amine-based structures, such as Amantadine, have historically been used as antiviral drugs, for example, against influenza A virus. who.intalliedacademies.org It is important to note that Amantadine is structurally distinct from Amidantel. However, the general principle of targeting viral mechanisms with amine-containing small molecules provides a rationale for preliminary in vitro screening of this compound against a range of viruses.

Anti-Cancer Research: The potential of nitrogen-containing heterocyclic compounds in developing new therapeutics for cancer is an area of active investigation. fu-berlin.de However, direct research into the anticancer properties of this compound is minimal. One study noted a lack of in vivo efficacy for the compound in the context of anticancer chemotherapy. fu-berlin.de In contrast, other hydrochloride salts of different compounds, such as Jatrorrhizine hydrochloride, have been shown to inhibit the proliferation of certain cancer cells, suggesting that the hydrochloride salt form is not inherently a barrier to anticancer activity. mdpi.com Future research could involve high-throughput screening of this compound against various cancer cell lines to identify any potential cytotoxic or cytostatic effects that may have been missed in earlier, limited studies.

Table 1: Potential Therapeutic Applications of the Amidine Chemical Class
Therapeutic AreaObserved Activity in Amidine DerivativesExample FindingReference
AntibacterialActivity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.Compound 13d showed MIC values of 0.25 µg/mL against VRE and MRSA. nih.gov
AntifungalEfficacy against various fungal pathogens.Amidine-containing compounds have been reviewed for their antifungal potential. nih.gov
AntiparasiticKnown activity against protozoan parasites.Pentamidine, a diamidine, is a known antitrypanosomal agent. nih.gov

Nanotechnology-Based Drug Delivery Systems for Enhanced Research Efficacy in Animal Models

Modern drug development increasingly utilizes nanotechnology to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. mdpi.com While specific research into nano-formulations of this compound has not been published, the principles of nanotechnology-based drug delivery present a significant future direction for enhancing its efficacy and enabling more precise preclinical research in animal models. nih.gov

Encapsulating this compound within nanoparticles (NPs), such as liposomes or polymeric NPs, could offer several advantages. dovepress.commdpi.com These nano-drug delivery systems can improve the solubility and stability of the encapsulated drug, prolong its circulation time in the bloodstream, and facilitate controlled release at the target site. mdpi.com For a compound like this compound, this could mean maintaining an effective concentration against parasites for a longer duration from a single administration, potentially reducing the frequency of dosing in research settings.

Furthermore, NPs can be engineered for targeted delivery. dovepress.com By attaching specific ligands to the nanoparticle surface, the drug can be directed towards parasite-specific receptors or tissues, thereby increasing its local concentration and therapeutic effect while minimizing exposure to the host's healthy tissues. mdpi.com In animal models, this would allow for a more accurate assessment of the drug's direct anthelmintic efficacy and reduce confounding systemic side effects, leading to more reliable and translatable preclinical data. dovepress.com

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Mode of Action Studies

Understanding the precise molecular mechanism by which a drug exerts its effect is fundamental to its optimization and potential repurposing. The mode of action for this compound is not fully characterized, but studies on its direct derivative, tribendimidine (B44561), have shown that it acts as a cholinergic agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of nematode muscles, leading to paralysis. plos.org

The integration of "omics" technologies offers a powerful, unbiased approach to deeply investigate and confirm this mechanism for this compound. nih.govresearchgate.net

Genomics and Transcriptomics: By analyzing the complete set of genes and their expression levels (RNA transcripts) in a parasite exposed to this compound, researchers can identify which genes are up- or down-regulated. frontiersin.org This could reveal the specific nAChR subunits involved and uncover other affected pathways, such as stress responses or detoxification mechanisms.

Proteomics: This technology studies the entire complement of proteins in the parasite. oatext.com Proteomic analysis could directly identify the protein targets of this compound and quantify changes in protein abundance within key signaling or metabolic pathways following drug exposure, providing a clear picture of the drug's impact on cellular machinery. nih.gov

Metabolomics: By profiling the small-molecule metabolites within a parasite, metabolomics can reveal the downstream functional consequences of the drug's action. nih.gov Disruption of the nAChRs would lead to changes in energy metabolism and neurotransmitter levels, which could be precisely mapped to understand the cascade of events leading to paralysis and death. nih.gov

A multi-omics approach, combining these technologies, would provide a comprehensive, systems-level understanding of this compound's mode of action, potentially identifying biomarkers of efficacy and revealing mechanisms of resistance. nih.gov

Computational Predictive Models for Anthelmintic Efficacy and Toxicity in Preclinical Discovery

The discovery and development of new drugs is a time-consuming and expensive process. Computational modeling offers a way to accelerate preclinical discovery by predicting the properties of chemical compounds in silico. mdpi.com This approach is a promising future direction for the development of new anthelmintics based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to create a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By building a QSAR model based on this compound and a library of its analogs, researchers could predict the anthelmintic efficacy and potential toxicity of novel, yet-to-be-synthesized derivatives. This allows for the prioritization of the most promising candidates for synthesis and in vitro testing, saving significant time and resources. nih.gov

Molecular Docking and Dynamics: Based on the knowledge that the related compound tribendimidine targets nematode nAChRs plos.org, molecular docking simulations can be employed. This technique predicts the preferred orientation and binding affinity of a molecule (this compound) to its protein target (the nAChR). nih.gov Following docking, molecular dynamics simulations can model the behavior of the drug-receptor complex over time, providing insights into the stability of the interaction and the specific amino acids involved. These computational tools can be used to rationally design modifications to the this compound structure to improve its binding affinity and selectivity for the parasite receptor over host receptors, thereby enhancing efficacy and safety.

Table 2: Computational Approaches in Drug Discovery
Modeling TechniquePrimary ApplicationPotential for this compound ResearchReference
QSARPredict activity/toxicity based on chemical structure.Predict anthelmintic efficacy and toxicity of new analogs to guide synthesis. mdpi.com
Molecular DockingPredict the binding pose and affinity of a ligand to a receptor.Model the interaction of this compound with parasite nAChRs. nih.gov
Molecular DynamicsSimulate the movement and interaction of atoms and molecules.Assess the stability of the drug-receptor complex and refine structural modifications. nih.gov

Application in Neglected Tropical Disease Research

Neglected tropical diseases (NTDs) affect over a billion people, primarily in low-income regions, and suffer from a lack of effective and safe treatments. nih.govfrontiersin.org this compound and its derivatives are particularly relevant to this area, as they have demonstrated activity against several parasites that cause NTDs. nih.govplos.org

Early preclinical studies showed that Amidantel is active against filariae and cestodes in rodent models. nih.gov Filarial diseases, such as onchocerciasis (river blindness), are debilitating NTDs. dndi.org Furthermore, the Amidantel derivative tribendimidine has been approved for human use against soil-transmitted helminths like hookworm and Ascaris, which are among the most common NTDs globally. plos.org

This established activity provides a strong foundation for future research. A key direction is to use modern pharmacological tools to study the foundational mechanisms of this compound's action against these specific NTD-causing parasites. For example, investigating its efficacy and mode of action in an in vitro model for onchocerciasis could provide the basis for its development as a much-needed macrofilaricidal drug. Mathematical modeling could also be employed to determine optimal treatment strategies for controlling these diseases at a population level. nih.gov The repurposing and optimization of existing anthelmintic scaffolds like this compound represents a cost-effective and accelerated pathway to developing new drugs for these neglected patient populations. nih.gov

Development of Sustainable and Environmentally Conscious Research Approaches in Synthesis and Application

The principles of "green chemistry" are becoming increasingly integrated into pharmaceutical research and manufacturing to reduce environmental impact. researchgate.net While specific studies on the sustainable synthesis of this compound are not prominent in the literature, this represents a critical area for future development.

Future research could focus on redesigning the synthesis of this compound to align with green chemistry principles. This could involve:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. researchgate.net

Catalytic Reactions: Employing highly efficient and recyclable catalysts to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Exploring methods like microwave-assisted or continuous flow synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional batch processing. mdpi.com

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources rather than petrochemicals. researchgate.net

Beyond synthesis, a sustainable approach also considers the entire lifecycle of the compound. This includes developing environmentally conscious formulations and studying the environmental fate and ecotoxicity of the drug and its metabolites. Applying life cycle assessment (LCA) methodologies would provide a holistic view of the environmental footprint of this compound, guiding future research towards more sustainable and responsible application in both veterinary and potentially human medicine. researchgate.net

Q & A

Q. What standardized in vitro and in vivo models are recommended for assessing the efficacy of Amidantel hydrochloride against soil-transmitted helminths (STHs)?

  • Methodological Answer : Use adult and larval stages of Ancylostoma duodenale and Ascaris lumbricoides for in vitro assays, as Amidantel shows high efficacy against these species. Measure IC50 values via motility inhibition assays over 24–72 hours . For in vivo models, administer single oral doses (e.g., 2–10 mg/kg) to infected rodents and quantify worm burden reductions post-treatment. Tribendimidine, a derivative, exhibits broader efficacy against Necator americanus in similar models, requiring comparative studies to validate species-specific responses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional SOPs, including:
  • Engineering controls : Use fume hoods for powder handling to prevent inhalation .
  • PPE : Nitrile gloves (verified via manufacturer compatibility charts) and lab coats .
  • Decontamination : Ethanol-based solutions for equipment and surfaces .
  • Training : Documented training on emergency procedures (e.g., eye flushing with saline for 15 minutes upon contact) .

Q. How should researchers validate the purity and stability of this compound in experimental formulations?

  • Methodological Answer : Employ HPLC with a C18 column and UV detection (207 nm) for purity analysis. Prepare stock solutions in methanol or DMSO, aliquot to avoid freeze-thaw degradation, and store at -20°C for ≤1 month . Stability testing under varying pH and temperature conditions (e.g., 25°C vs. 4°C) can identify optimal storage parameters .

Advanced Research Questions

Q. How can experimental designs address contradictory efficacy data between Amidantel and its derivatives (e.g., Tribendimidine) across helminth species?

  • Methodological Answer : Conduct parallel in vitro/in vivo studies comparing Amidantel and Tribendimidine against A. duodenale and N. americanus. Use RNA sequencing to identify parasite-specific drug targets (e.g., nicotinic acetylcholine receptors) and quantify gene expression differences. Tribendimidine’s superior efficacy against N. americanus may stem from enhanced metabolite activity (e.g., dADT) or receptor-binding affinity .

Q. What strategies optimize combination therapies involving Amidantel derivatives and other anthelmintics (e.g., levamisole)?

  • Methodological Answer : Use isobologram analysis to assess synergistic/antagonistic interactions. For example:
  • In vitro : Co-administer Tribendimidine and levamisole at varying ratios (e.g., 1:1 to 1:10) and calculate combination indices (CI). A CI <0.3 indicates synergy, as observed against A. ceylanicum .
  • In vivo : Validate synergism via ED90 dose reductions in rodent models, ensuring pharmacokinetic compatibility (e.g., overlapping half-lives) .

Q. What analytical frameworks resolve discrepancies in pharmacokinetic data for Amidantel metabolites across studies?

  • Methodological Answer : Apply population pharmacokinetic (PopPK) modeling to account for inter-species variability (e.g., rodents vs. canines). Key steps:
  • Sampling : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
  • Assay : Use LC-MS/MS to quantify Amidantel and metabolites (dADT, AdADT) with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Modeling : Fit data to a two-compartment model using software like NONMEM to identify clearance rate disparities .

Data Analysis & Replication

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer : Use Probit analysis for dose-response curves, calculating EC50/EC90 values with 95% confidence intervals. For in vivo efficacy, apply ANOVA with post-hoc Tukey tests to compare worm burden reductions across dose groups. Report relative standard deviations (RSD) for replicate experiments to ensure reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

  • Methodological Answer :
  • Supplier vetting : Source GMP-grade Amidantel with certificates of analysis (COA) confirming ≥98% purity .
  • In-house validation : Perform NMR and mass spectrometry to verify chemical identity and quantify impurities (e.g., residual solvents) .
  • Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life under storage conditions .

Experimental Design & Reporting

Q. What structural elements are critical when publishing Amidantel-related research to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Methods : Detail solvent preparation, parasite cultivation (e.g., egg hatching protocols), and ethical approvals for animal studies .
  • Data presentation : Include raw data tables (e.g., IC50 values, worm counts) as supplementary material. Use line graphs for time-course efficacy and heatmaps for combination index visualization .

Q. How should researchers address conflicting historical vs. contemporary efficacy data for Amidantel in peer-reviewed manuscripts?

  • Methodological Answer :
    Conduct a meta-analysis of studies from 1979–2024, adjusting for methodological shifts (e.g., transition from acid dye spectrophotometry to HPLC). Discuss confounding factors like parasite strain evolution or improved detection limits in modern assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.